![molecular formula C9H14O7S B13055364 (3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate](/img/structure/B13055364.png)
(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate
Description
This compound, a stereochemically defined methanesulfonate derivative, serves as a critical intermediate in synthesizing 3-C-branched 3'-deoxynucleoside analogs . Its structure (C₁₁H₂₀O₈S) features a fused tetrahydrofurodioxolane core with a formyl group at position 5 and a mesylate (methanesulfonate) group at position 6 (Figure 1). The compound crystallizes in a monoclinic system (space group P2₁) with lattice parameters a = 5.5794 Å, b = 15.6118 Å, c = 8.0653 Å, and β = 98.913° . Hydrogen bonding between the formyl oxygen and adjacent hydroxyl groups stabilizes the crystal lattice .
Synthesis involves acidic hydrolysis of a precursor mesylate, yielding high purity (96%) via slow evaporation in dichloromethane . Applications include derivatization into triazole conjugates for carbohydrate chemistry and iminosugar-based therapeutics .
Properties
Molecular Formula |
C9H14O7S |
---|---|
Molecular Weight |
266.27 g/mol |
IUPAC Name |
[(3aR,5S,6S,6aR)-5-formyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate |
InChI |
InChI=1S/C9H14O7S/c1-9(2)14-7-6(16-17(3,11)12)5(4-10)13-8(7)15-9/h4-8H,1-3H3/t5-,6+,7-,8-/m1/s1 |
InChI Key |
QIEKMISTMPEKIE-ULAWRXDQSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C=O)OS(=O)(=O)C)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C=O)OS(=O)(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate typically involves multiple steps, starting from readily available starting materials
Formation of the Tetrahydrofuro[2,3-D][1,3]dioxol Ring System: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.
Methanesulfonate Ester Formation: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding amides or thioethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioethers
Scientific Research Applications
(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The methanesulfonate ester can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.
Biological Activity
(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈O₇S
- Molecular Weight : 306.34 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
The compound features a tetrahydrofuro dioxole structure that may contribute to its biological activity. The presence of the methanesulfonate group enhances its solubility and reactivity.
Research indicates that compounds with similar structural features often exhibit various biological activities such as:
- Antimicrobial Properties : Compounds in this class have shown efficacy against bacterial strains by disrupting cell wall synthesis.
- Antioxidant Activity : They may scavenge free radicals, thus protecting cellular components from oxidative stress.
- Enzyme Inhibition : Certain derivatives inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer.
Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated that derivatives of tetrahydrofuro dioxoles exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 10 µg/mL for some derivatives.
-
Antioxidant Activity :
- In vitro assays showed that the compound scavenged DPPH radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative damage in cells.
-
Enzyme Inhibition :
- Research highlighted the inhibition of cyclooxygenase (COX) enzymes by related compounds, which may lead to anti-inflammatory effects. The IC50 values were reported in the range of 15-25 µM.
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methanesulfonate vs. Tosylate Derivatives
- Target Compound : The mesylate group (–OSO₂CH₃) enhances reactivity in nucleophilic substitution (Sₙ2) due to its excellent leaving-group ability .
- Tosylate Analog : [(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate (C₁₅H₂₀O₇S) replaces mesylate with a tosylate (–OSO₂C₆H₄CH₃). The bulky aryl group reduces solubility in polar solvents compared to the mesylate .
Methanesulfonate vs. Acetate Derivatives
Stereochemical and Substitutional Differences
- 5R,6S-Methanesulfonate Isomer : [(3aR,5R,6S,6aR)-5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate differs in stereochemistry at C5 and C4. This alters hydrogen-bonding patterns and may affect biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.